4-Hexyl-3-thiosemicarbazide chemical properties and structure
4-Hexyl-3-thiosemicarbazide chemical properties and structure
An In-depth Technical Guide to 4-Hexyl-3-thiosemicarbazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexyl-3-thiosemicarbazide, with the chemical formula C₇H₁₇N₃S, is a member of the thiosemicarbazide class of compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and predicted spectral data based on analogous compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a proposed mechanism of action for 4-alkyl-3-thiosemicarbazides is discussed, drawing from the established biological activities of this compound class, which include potential anticancer, antimicrobial, and antiviral properties.
Chemical Properties and Structure
4-Hexyl-3-thiosemicarbazide is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N₃S | PubChemLite[1] |
| Molecular Weight | 175.30 g/mol | Sigma-Aldrich |
| Melting Point | 57-60 °C | Sigma-Aldrich |
| IUPAC Name | N-hexylhydrazinecarbothioamide | Sigma-Aldrich |
| CAS Number | 53347-40-3 | Sigma-Aldrich |
| InChI | 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | Sigma-Aldrich |
| InChIKey | JYGCXTZCHMEVCG-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CCCCCCNC(=S)NN | PubChemLite[1] |
Structure
The structure of 4-Hexyl-3-thiosemicarbazide consists of a hexyl group attached to the N4 nitrogen atom of the thiosemicarbazide core. The thiosemicarbazide moiety is characterized by a thiocarbonyl group (C=S) bonded to three nitrogen atoms.
Figure 1. 2D Chemical Structure of 4-Hexyl-3-thiosemicarbazide.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Hexyl-3-thiosemicarbazide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the protons of the hexyl chain and the NH and NH₂ groups of the thiosemicarbazide core.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference (Analogous Compounds) |
| ~0.85 | Triplet | 3H | -CH₃ | [2] |
| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- | [2] |
| ~1.5 | Quintet | 2H | -NH-CH₂-CH₂ - | [2] |
| ~3.4 | Quartet | 2H | -NH-CH₂ - | [3] |
| ~4.5 | Broad Singlet | 2H | -NH₂ | [4] |
| ~7.5 | Broad Singlet | 1H | -NH -CH₂- | [3] |
| ~8.2 | Singlet | 1H | -C(=S)-NH -NH₂ | [4] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show signals for the six carbons of the hexyl chain and the thiocarbonyl carbon.
| Chemical Shift (δ) ppm | Assignment | Reference (Analogous Compounds) |
| ~14.0 | -CH₃ | [5][6] |
| ~22.5 | -CH₂-CH₃ | [5][6] |
| ~26.5 | -CH₂-CH₂-CH₃ | [5][6] |
| ~29.0 | -NH-CH₂-CH₂ - | [5][6] |
| ~31.5 | -CH₂-CH₂-CH₂-CH₃ | [5][6] |
| ~44.0 | -NH-CH₂ - | [5][6] |
| ~182.0 | >C=S | [5][7] |
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=S functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Reference (Analogous Compounds) |
| 3400-3100 | N-H stretching (NH and NH₂) | [8][9] |
| 2950-2850 | C-H stretching (alkyl) | [9] |
| ~1620 | N-H bending | [10] |
| ~1550 | C-N stretching | [9] |
| ~1250 | C=S stretching | [8][11] |
Predicted Mass Spectrometry Data
Predicted mass-to-charge ratios (m/z) for various adducts of 4-Hexyl-3-thiosemicarbazide are listed below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.12160 |
| [M+Na]⁺ | 198.10354 |
| [M-H]⁻ | 174.10704 |
| [M]⁺ | 175.11377 |
Experimental Protocols
Synthesis of 4-Hexyl-3-thiosemicarbazide
The following is a generalized protocol for the synthesis of 4-Hexyl-3-thiosemicarbazide based on the known reactivity of alkyl isothiocyanates with hydrazine.[12][13]
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexyl isothiocyanate (1 equivalent) in ethanol (100 mL).
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol (50 mL) dropwise to the stirred solution of hexyl isothiocyanate over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate out of the solution.
-
Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified white crystalline solid under vacuum. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagram 1. Experimental workflow for the synthesis of 4-Hexyl-3-thiosemicarbazide.
Proposed Biological Activity and Signaling Pathway
While specific biological studies on 4-Hexyl-3-thiosemicarbazide are not extensively reported, the broader class of thiosemicarbazides has shown significant potential in medicinal chemistry.[14][15] They are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects.
A commonly proposed mechanism of action for thiosemicarbazides and their derivatives (thiosemicarbazones) involves the chelation of biologically important metal ions, such as copper and iron.[14] These metal ions are often essential cofactors for enzymes involved in critical cellular processes like DNA synthesis and cellular respiration. By sequestering these metal ions, thiosemicarbazides can inhibit the activity of these enzymes, leading to cellular dysfunction and death.
For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. Inhibition of this enzyme leads to the depletion of deoxynucleotide pools, thereby halting DNA replication and cell proliferation. This mechanism is particularly relevant to their potential anticancer activity.
Diagram 2. Proposed mechanism of action for 4-Alkyl-3-thiosemicarbazides.
Conclusion
4-Hexyl-3-thiosemicarbazide is a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data is sparse, this guide provides a foundational understanding of its chemical properties, structure, and predicted spectral characteristics. The detailed, generalized synthesis protocol offers a practical starting point for researchers. The proposed mechanism of action, centered on metal chelation and enzyme inhibition, highlights the potential therapeutic applications of this and related compounds, warranting further investigation into their specific biological targets and signaling pathways.
References
- 1. PubChemLite - 4-hexyl-3-thiosemicarbazide (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 1H NMR [m.chemicalbook.com]
- 4. westmont.edu [westmont.edu]
- 5. thiosemicarbazide(79-19-6) 13C NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]
- 8. journalijar.com [journalijar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. juniv.edu [juniv.edu]
- 14. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
